molecular formula C22H23N3O3S B4232177 3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-2-ylmethyl)benzamide

3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B4232177
M. Wt: 409.5 g/mol
InChI Key: UWGNJJRBOGKODJ-UHFFFAOYSA-N
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Description

3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with sulfonamide and pyridine functionalities, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, including the formation of the sulfonamide and benzamide moieties. One common synthetic route involves the following steps:

    Formation of the sulfonamide: Reacting 2,5-dimethylaniline with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Formation of the benzamide: Reacting the sulfonamide intermediate with 4-methylbenzoic acid chloride in the presence of a base to form the benzamide intermediate.

    Formation of the final compound: Reacting the benzamide intermediate with 2-pyridinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide or benzamide derivatives.

Scientific Research Applications

3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity against certain diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide and benzamide moieties allow it to form strong hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
  • 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide
  • 4-methyl-N-(2-pyridinylmethyl)benzamide

Uniqueness

3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both sulfonamide and pyridine functionalities, which provide a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking capabilities. This makes it a versatile compound for various applications and distinguishes it from other similar compounds that may lack one or more of these functionalities.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-7-8-16(2)20(12-15)25-29(27,28)21-13-18(10-9-17(21)3)22(26)24-14-19-6-4-5-11-23-19/h4-13,25H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGNJJRBOGKODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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